

Application Notes and Protocols: Hsd17B13-IN-80 in Organoid Cultures

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Compound of Interest

Compound Name: *Hsd17B13-IN-80*

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of these diseases, making HSD17B13 a compelling therapeutic target.[1][3] **Hsd17B13-IN-80** is a potent inhibitor of HSD17B13, offering a valuable tool for investigating the enzyme's role in liver pathophysiology and for preclinical drug development. Liver organoids, three-dimensional self-organizing structures derived from stem cells that recapitulate the cellular composition and microanatomy of the liver, provide a physiologically relevant in vitro model system to study the effects of HSD17B13 inhibition.

This document provides detailed application notes and protocols for the use of **Hsd17B13-IN-80** in liver organoid cultures.

Mechanism of Action and Signaling Pathways

HSD17B13 is known to be involved in several key cellular pathways:

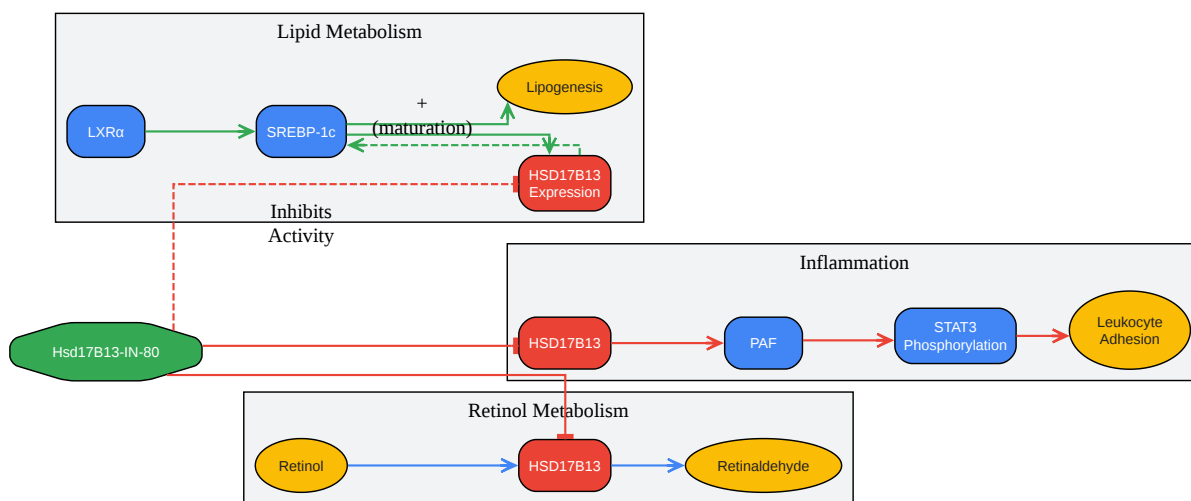
- **Retinol Metabolism:** HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1] Dysregulation of retinoid metabolism is associated

with liver disease.

- **Lipid Metabolism:** The expression of HSD17B13 is induced by the liver X receptor- α (LXR α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that may contribute to hepatic lipid accumulation.[4]
- **Inflammatory Signaling:** Recent evidence suggests that HSD17B13 can promote liver inflammation by activating the platelet-activating factor (PAF)/STAT3 signaling pathway, leading to increased leukocyte adhesion.[5]

Inhibition of HSD17B13 with **Hsd17B13-IN-80** is expected to modulate these pathways, leading to a reduction in lipotoxicity, inflammation, and fibrosis in liver organoids.

HSD17B13 Signaling Pathways



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Caption: HSD17B13 signaling pathways and the inhibitory action of **Hsd17B13-IN-80**.

Quantitative Data on HSD17B13 Inhibition

While specific data on **Hsd17B13-IN-80** in organoids is not yet publicly available, the following tables summarize the effects of other potent HSD17B13 inhibitors in relevant in vitro and cellular models. These data provide an indication of the expected outcomes when using **Hsd17B13-IN-80** in liver organoid systems.

Table 1: In Vitro and Cellular Activity of HSD17B13 Inhibitor BI-3231

Parameter	Species	Assay Type	Value	Reference
IC50	Human	Enzymatic Assay	11 ± 5 nM	[6]
Ki	Human	Enzymatic Assay	0.7 ± 0.2 nM	[7][8]
Ki	Mouse	Enzymatic Assay	Low nanomolar	[9]
Cellular IC50	Human (HEK cells)	Cellular Assay	11 ± 5 nM	[6][9]
Triglyceride Accumulation	Human (HepG2) & Mouse (Primary Hepatocytes)	Lipotoxicity Assay	Significantly decreased	[10]

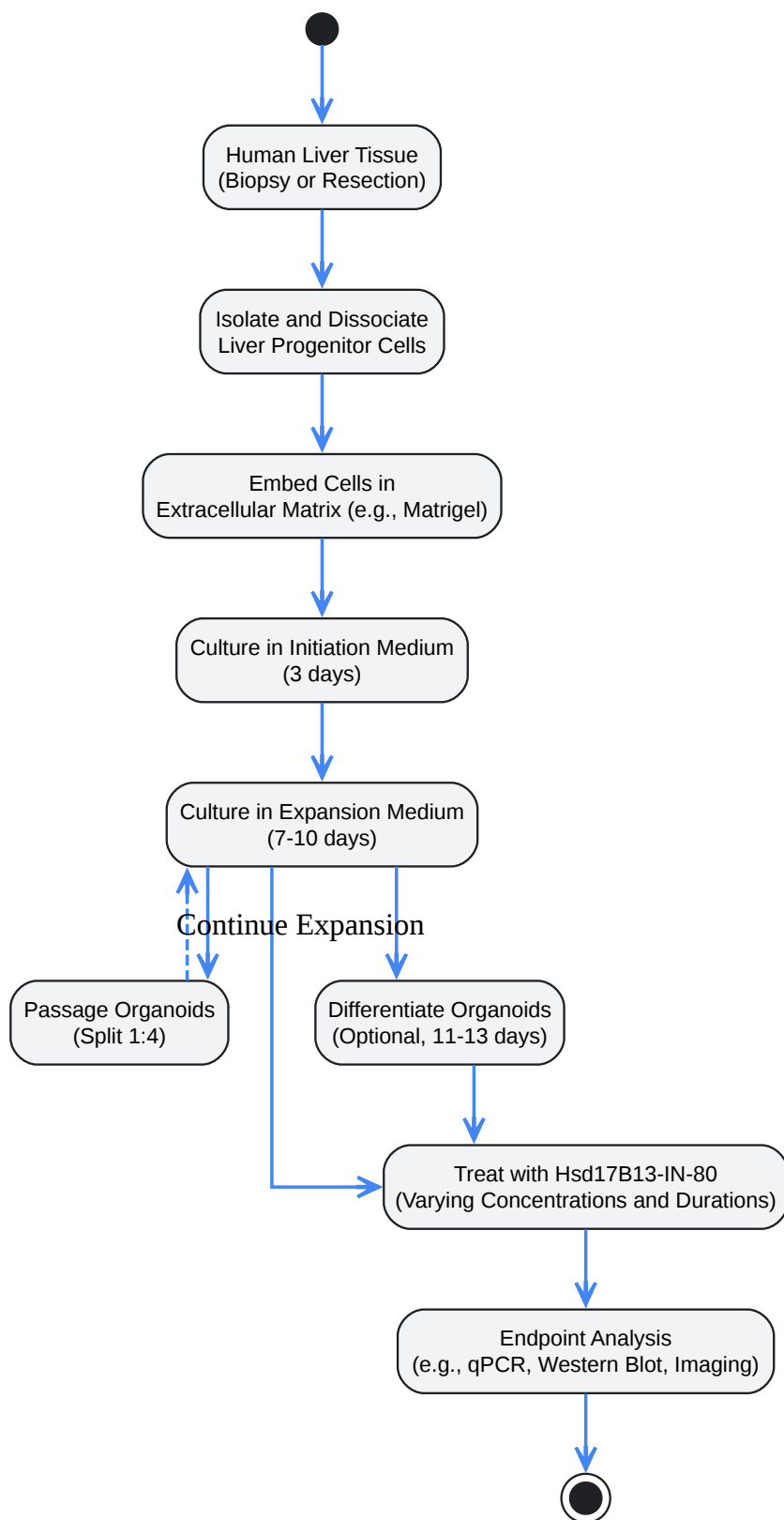
Table 2: Effect of HSD17B13 Inhibitor INI-678 on Fibrosis Markers in a 3D Human "Liver-on-a-Chip" Model

Marker	Treatment	Reduction (%)	p-value	Reference
α-SMA	INI-678	35.4 ± 7.5	<0.0001	[1]
Collagen Type 1	INI-678	42.5 ± 6.4	<0.0001	[1]

Experimental Protocols

The following protocols provide a general framework for the culture of human liver organoids and their treatment with **Hsd17B13-IN-80**. It is recommended to optimize these protocols for specific experimental needs.

Experimental Workflow



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Caption: General workflow for liver organoid culture and treatment with **Hsd17B13-IN-80**.

Protocol 1: Human Liver Organoid Culture

This protocol is adapted from established methods for generating and expanding human liver organoids.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Human liver tissue (e.g., from biopsy or surgical resection)
- DMEM/F-12 with HEPES
- Collagenase Type IV
- DNase I
- Fetal Bovine Serum (FBS)
- Advanced DMEM/F-12
- B-27 Supplement
- N-2 Supplement
- N-acetylcysteine
- Gastrin
- EGF (Epidermal Growth Factor)
- RSPO1 (R-spondin 1)
- FGF10 (Fibroblast Growth Factor 10)
- Noggin
- HGF (Hepatocyte Growth Factor)
- Forskolin

- Y-27632
- Extracellular Matrix (e.g., Cultrex® Organoid Qualified BME)
- 24-well tissue culture plates

Procedure:

- Tissue Digestion:
 - Mince the liver tissue into small pieces.
 - Digest the tissue in a solution of Collagenase Type IV and DNase I in DMEM/F-12 at 37°C with gentle agitation until the tissue is dissociated.
 - Neutralize the digestion with FBS-containing medium and filter the cell suspension through a cell strainer.
- Organoid Seeding:
 - Centrifuge the cell suspension and resuspend the pellet in a cold mixture of expansion medium and extracellular matrix.
 - Dispense droplets of the cell-matrix mixture into the center of pre-warmed 24-well plates to form domes.
 - Allow the domes to solidify at 37°C.
- Organoid Culture:
 - Add Liver Organoid Initiation Medium to each well.
 - After 3 days, replace the initiation medium with Liver Organoid Expansion Medium.
 - Change the medium every 2-3 days. Organoids should become visible within a week.
- Organoid Passaging:
 - When organoids become large and the lumen darkens, they are ready for passaging.

- Mechanically disrupt the organoids into smaller fragments.
- Re-embed the fragments in a fresh extracellular matrix and continue the culture. A split ratio of 1:4 is common for rapidly growing cultures.

Protocol 2: Treatment of Liver Organoids with Hsd17B13-IN-80

Materials:

- Established liver organoid cultures (from Protocol 1)
- **Hsd17B13-IN-80** (reconstituted in a suitable solvent, e.g., DMSO)
- Liver Organoid Expansion or Differentiation Medium

Procedure:

- Preparation of Treatment Medium:
 - Prepare a stock solution of **Hsd17B13-IN-80** in DMSO.
 - On the day of the experiment, dilute the stock solution in the appropriate organoid culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from nanomolar to low micromolar) to determine the optimal dose. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the organoids (typically <0.1%).
- Treatment:
 - Aspirate the existing medium from the organoid cultures.
 - Add the prepared treatment medium containing **Hsd17B13-IN-80** or vehicle control (medium with the same concentration of DMSO) to the respective wells.
 - Incubate the organoids for the desired treatment duration. The duration can range from 24 hours to several days, depending on the endpoint being measured.

- Endpoint Analysis:
 - Following treatment, organoids can be harvested for various downstream analyses:
 - Gene Expression Analysis (qPCR or RNA-seq): To assess changes in the expression of genes related to lipid metabolism, inflammation, and fibrosis.
 - Protein Analysis (Western Blot or ELISA): To quantify the levels of specific proteins.
 - Immunofluorescence and Imaging: To visualize changes in cellular morphology, lipid droplet accumulation (e.g., using Nile Red or BODIPY staining), and the expression and localization of specific markers.
 - Functional Assays: To measure parameters such as cell viability, apoptosis, and metabolic activity.

Conclusion

The combination of the potent and selective inhibitor **Hsd17B13-IN-80** with the physiologically relevant liver organoid model system provides a powerful platform for elucidating the role of HSD17B13 in liver health and disease. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at validating HSD17B13 as a therapeutic target and evaluating the efficacy of its inhibitors. The adaptability of the organoid system also allows for the future investigation of **Hsd17B13-IN-80** in patient-derived organoids, paving the way for personalized medicine approaches in the treatment of chronic liver diseases.

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